molecular formula C7H9NOS B1521273 4-Propyl-1,3-thiazole-2-carbaldehyde CAS No. 211942-96-0

4-Propyl-1,3-thiazole-2-carbaldehyde

Cat. No. B1521273
CAS RN: 211942-96-0
M. Wt: 155.22 g/mol
InChI Key: DGKMEYOBTWLPJQ-UHFFFAOYSA-N
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Description

“4-Propyl-1,3-thiazole-2-carbaldehyde” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of thiazole derivatives has been studied extensively . For example, Bondock et al. synthesized various thiazole derivatives from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C7H9NOS/c1-2-3-6-5-10-7(4-9)8-6/h4-5H,2-3H2,1H3 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole undergoes the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 155.22 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of New Heterocycles

Research has focused on the synthesis of new thiazole and pyrazoline heterocycles using related compounds as synthons. These compounds have shown potential in various biological activities due to their structural diversity and functional properties. For instance, Abdel-Wahab et al. (2012) explored the antimicrobial, anti-inflammatory, and analgesic activities of synthesized compounds using agar diffusion, carrageenan-induced paw edema, and writhing assays, finding that many exhibited both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).

Antimicrobial and Antioxidant Activities

Compounds synthesized from related structures have been evaluated for their antimicrobial and antioxidant activities. The design and synthesis of novel pyrazole analogues, as discussed by Viveka et al. (2015), involved the use of related carbaldehydes and demonstrated significant anticonvulsant and analgesic activities without displaying toxicity (Viveka et al., 2015).

Structural and Physicochemical Properties

The study of the structural and physicochemical properties of related compounds is crucial for their application in material science and other fields. Tokárová et al. (2018) utilized substituted thiophene-2-carbaldehydes in the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles, discussing the relationship between structure and physicochemical properties, such as UV-Vis and fluorescence (Tokárová & Biathová, 2018).

Medicinal Chemistry Applications

In medicinal chemistry, the synthesis of novel chitosan Schiff bases based on heterocyclic moieties from pyrazole derivatives shows potential for antimicrobial activity. Hamed et al. (2020) characterized these compounds and evaluated their biological activity against various bacteria and fungi, indicating that antimicrobial activity depended on the type of Schiff base moiety (Hamed et al., 2020).

Safety and Hazards

This compound may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research may focus on the development of new compounds related to this scaffold to act as drug molecules with lesser side effects .

properties

IUPAC Name

4-propyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-3-6-5-10-7(4-9)8-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKMEYOBTWLPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CSC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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